![molecular formula C44H56O4 B1330612 4-tert-Butylcalix[4]arene CAS No. 60705-62-6](/img/structure/B1330612.png)
4-tert-Butylcalix[4]arene
Overview
Description
4-tert-Butylcalix4arene is a macrocyclic compound belonging to the calixarene family. Calixarenes are known for their unique basket-shaped structures, which allow them to act as host molecules for various guest species. The compound 4-tert-Butylcalix4arene is characterized by its four tert-butyl groups attached to the upper rim of the calixarene structure, providing steric hindrance and enhancing its solubility in organic solvents .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-tert-Butylcalix4arene typically involves the base-catalyzed condensation of para-tert-butylphenol with formaldehyde. This reaction is carried out under alkaline conditions, often using sodium hydroxide or potassium hydroxide as the base. The reaction proceeds through a series of electrophilic aromatic substitution steps, leading to the formation of the macrocyclic structure .
Industrial Production Methods: In industrial settings, the synthesis of 4-tert-Butylcalix4arene can be optimized using microwave irradiation to accelerate the reaction and improve yields. This method reduces the reaction time from hours to minutes, making it a more efficient and scalable process .
Chemical Reactions Analysis
Functionalization via Schiff Base Formation
Schiff base derivatives of 4-tert-butylcalix arene are synthesized by condensing salicylaldehyde with the upper-rim amine group of monoamine-functionalized calixarene in ethanol . Key steps include:
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Reagents : Salicylaldehyde, monoamine-p-tert-butylcalix arene.
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Conditions : Ethanol solvent, ambient temperature.
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Product : Schiff base ligands (H₂L₁ and HL₂ ) characterized by elemental analysis and spectral data (FT-IR, NMR) .
These ligands exhibit solvatochromic behavior, shifting absorption spectra in response to solvent polarity, and show fluorescence properties .
Multicomponent Ugi Reaction for Extended Functionality
A novel p-tert-butyldihomooxacalixarene analog was synthesized via a Ugi reaction, a four-component process involving:
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Components : O-alkoxy-substituted benzaldehyde, benzoic acid, benzylamine, cyclohexyl isocyanide.
Parameter | Detail |
---|---|
Reaction solvent | Cyclohexane |
Temperature | Heating/cooling cycles |
Product application | Sustained drug release gels |
This reaction introduces a flexible -CH₂OCH₂- bridge, enlarging the cavity for enhanced host-guest interactions .
Structural and Spectroscopic Validation
Scientific Research Applications
Supramolecular Chemistry
4-tert-Butylcalix arene serves as a fundamental building block in supramolecular chemistry due to its unique structural properties. Its ability to form host-guest complexes makes it suitable for various applications:
- Host-Guest Chemistry : The compound can encapsulate small molecules, ions, and even larger biomolecules, facilitating selective binding and transport. For instance, studies have shown that 4-tert-butylcalix arene derivatives can effectively bind to metal ions and organic molecules, which is crucial for sensor development and catalysis .
- Nanodevices : Its derivatives are utilized in the fabrication of nanodevices capable of detecting pollutants such as heavy metals and pesticides. Research indicates that these nanodevices can achieve high sensitivity and selectivity due to the specific interactions between the calixarene and target analytes .
Drug Delivery Systems
The potential of 4-tert-butylcalix arene in drug delivery is notable due to its ability to form stable complexes with pharmaceutical compounds:
- Sustained Release : A study demonstrated that a gel formed from a derivative of 4-tert-butylcalix arene could be used for sustained drug release in cancer therapy. The gel showed effective encapsulation and controlled release properties, indicating its potential for therapeutic applications .
- Targeted Delivery : Functionalized calixarene derivatives have been explored for targeted drug delivery systems. For example, the incorporation of targeting ligands on the calixarene structure enhances the specificity of drug delivery to cancer cells .
Environmental Applications
The compound has been investigated for environmental remediation:
- Heavy Metal Ion Removal : A novel polymer synthesized from chitosan and 4-tert-butylcalix arene has been shown to effectively adsorb mercury ions from aqueous solutions. This application highlights its utility in environmental cleanup efforts .
- Detection of Contaminants : Research has focused on using calixarene derivatives as sensors for detecting environmental contaminants, including pesticides and polycyclic aromatic hydrocarbons. These sensors leverage the selective binding properties of calixarenes to achieve low detection limits .
Analytical Chemistry
In analytical chemistry, 4-tert-butylcalix arene plays a significant role in developing new analytical techniques:
- Potentiometric Sensors : The compound has been utilized in the design of potentiometric sensors for detecting illicit drugs such as cathinones. The ability of calixarene to form complexes with these substances enhances the sensitivity and selectivity of the sensors .
- Chromatography : Calixarene-based stationary phases have been developed for chromatographic separations, improving the resolution and efficiency of separating complex mixtures .
Data Table: Summary of Applications
Case Studies
- Sustained Drug Release Gel : A study synthesized a gel using a derivative of 4-tert-butylcalix arene that demonstrated controlled release properties for cancer treatment. The gel's composition allowed it to encapsulate therapeutic agents effectively while providing sustained release profiles over time .
- Mercury Ion Adsorption : The chitosan-4-tert-butylcalix arene polymer was evaluated for its efficiency in removing mercury ions from contaminated water sources. Results indicated a significant reduction in mercury concentration, showcasing its practical application in environmental remediation .
- Detection of Cathinones : Research demonstrated that 4-tert-butylcalixarene tetra-acetate could act as an effective receptor in potentiometric sensors designed to detect cathinones, providing insights into its applicability in forensic analysis .
Mechanism of Action
The mechanism of action of 4-tert-Butylcalix4arene involves its ability to form host-guest complexes with various molecules. The hydrophobic cavity of the calixarene can encapsulate guest molecules through non-covalent interactions such as hydrogen bonding, van der Waals forces, and π-π interactions. This encapsulation can alter the chemical and physical properties of the guest molecules, leading to applications in drug delivery, catalysis, and molecular recognition .
Comparison with Similar Compounds
- Calix6arene: Larger macrocyclic structure with six phenolic units, offering a larger cavity for guest encapsulation.
- Calix8arene: Even larger macrocyclic structure with eight phenolic units, providing an even larger cavity.
- p-tert-Butylcalix6arene: Similar to 4-tert-Butylcalix4arene but with six tert-butyl groups, offering different steric and solubility properties .
Uniqueness: 4-tert-Butylcalix4arene is unique due to its optimal cavity size for encapsulating small to medium-sized guest molecules. Its four tert-butyl groups provide significant steric hindrance, enhancing its solubility in organic solvents and making it a versatile compound for various applications .
Biological Activity
4-tert-Butylcalix arene is a versatile compound belonging to the calixarene family, known for its unique structural properties and potential biological applications. This article explores its biological activity, particularly focusing on its antibacterial properties, interaction with nucleic acids, and potential applications in drug delivery systems.
Structural Characteristics
4-tert-Butylcalix arene consists of a phenolic backbone with tert-butyl groups that enhance its hydrophobicity and influence its interaction with biological membranes. The compound can adopt various conformations, primarily the cone conformation, which is crucial for its biological activity.
Antibacterial Activity
Recent studies have demonstrated that 4-tert-butylcalix arene derivatives exhibit significant antibacterial properties. The mechanism of action primarily involves disrupting bacterial cell membranes.
- Mechanism : The cationic amphiphilic structures derived from 4-tert-butylcalix arene interact with the negatively charged components of bacterial membranes, leading to increased permeability and cell death. The hydrophobic tert-butyl groups facilitate insertion into lipid bilayers, enhancing membrane disruption .
Minimum Inhibitory Concentrations (MICs)
A study evaluated the antibacterial activity of various calixarene derivatives against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). The results are summarized in Table 1 below:
Compound | Bacteria Strain | MIC (μg/ml) |
---|---|---|
16 | S. aureus ATCC29213 | 1.6 |
16 | MRSA NCTC10442 | 3.1 |
16 | MRSA N315 | 3.1 |
The study noted that compound 16 showed no hemolytic activity (HC50 > 200 μg/ml), indicating a favorable safety profile alongside its antibacterial efficacy .
Interaction with Nucleic Acids
Research has shown that certain derivatives of 4-tert-butylcalix arene can effectively bind to nucleic acids, causing compaction of DNA. This property is particularly useful in gene delivery applications.
- Binding Studies : A study reported that polyammonium derivatives of calixarene demonstrated a four-fold compaction of calf thymus DNA, suggesting their potential as carriers for nucleic acid-based therapies .
Drug Delivery Applications
The unique properties of 4-tert-butylcalix arene make it suitable for developing drug delivery systems. Its ability to form inclusion complexes can enhance the solubility and bioavailability of various therapeutic agents.
- Microneedle Systems : Research has explored the incorporation of calixarene derivatives into microneedle systems for transdermal drug delivery. These systems can provide controlled release and improved patient compliance .
Case Studies
- Antimicrobial Efficacy : A comprehensive review highlighted the antimicrobial activity of nearly 200 calixarene derivatives, emphasizing their use as potential prodrugs and drug delivery agents. The low toxicity profile of calixarenes compared to their monomer counterparts was particularly noted .
- Forensic Applications : Another study suggested using 4-tert-butylcalixarene tetra-acetate for complexing cathinones, showcasing its potential in forensic analysis .
Q & A
Q. Basic: What are the standard synthetic routes for 4-tert-butylcalix[4]arene, and how can researchers optimize yield and purity?
The synthesis typically involves a base-catalyzed condensation of para-tert-butylphenol with formaldehyde under controlled conditions. Key steps include:
- Solvent selection : Use dipolar aprotic solvents (e.g., DMF) to enhance reaction kinetics .
- Temperature control : Maintain reflux conditions (~120°C) to prevent side reactions like oligomerization .
- Purification : Chromatography or recrystallization from toluene/acetone mixtures improves purity (>98% by HPLC) .
Yield optimization requires stoichiometric excess of formaldehyde (4:1 molar ratio to phenol) and inert atmosphere to avoid oxidation .
Q. Basic: Which spectroscopic and analytical techniques are critical for characterizing this compound?
- NMR spectroscopy : ¹H and ¹³C NMR confirm the macrocyclic structure. For example, the tert-butyl group resonates at ~1.3 ppm (¹H), while aromatic protons appear as distinct doublets .
- Mass spectrometry (MS) : High-resolution ESI-MS validates molecular weight (C₄₄H₅₆O₄, m/z 648.91) .
- Thermal analysis : TGA/DSC reveals stability up to 300°C, crucial for high-temperature applications .
- X-ray crystallography : Resolves conformational flexibility (cone, partial cone) impacting host-guest interactions .
Q. Advanced: How can functionalization of this compound enhance its molecular recognition properties?
Functionalization strategies include:
- Crown-ether appendages : Introduce crown-6 moieties to improve alkali metal ion binding (e.g., K⁺ selectivity in aqueous media) .
- Acetic acid derivatives : Synthesize tetraacetic acid esters (C₄₄H₅₆O₈) for pH-responsive guest encapsulation .
- Sulfonation : Sulfonated derivatives (e.g., 4-sulfocalix[4]arene) enhance hydrophilicity and anion-binding capacity .
Characterize modified analogs using titration calorimetry (ITC) to quantify binding constants (Ka) and selectivity ratios .
Q. Advanced: What methodologies are used to study this compound's role in selective separation of metal ions?
- Chromatographic studies : Immobilize the compound on silica columns (e.g., capillary GC stationary phases) to assess selectivity for transition metals (e.g., Pb²⁺, Cd²⁺) .
- Liquid-liquid extraction : Measure distribution coefficients (D) in biphasic systems (water/organic solvent) .
- NMR titration : Monitor chemical shift changes during ion binding (e.g., Cs⁺ complexation with crown-6 derivatives) .
Optimize separation efficiency by adjusting cavity size via alkyl chain length or substituent electronegativity .
Q. Advanced: How does this compound stabilize nanoclusters in photothermal applications?
The calixarene’s hydrophobic cavity stabilizes mixed-valent metal clusters (e.g., CuI/CuII) by:
- Ligand coordination : Oxygen donor atoms from phenolic groups bind metal centers, preventing aggregation .
- Steric shielding : The tert-butyl groups create a protective shell, enhancing near-infrared (NIR) absorption for photothermal conversion .
Characterize clusters using UV-Vis-NIR spectroscopy and TEM to correlate structure with photothermal efficiency .
Q. Advanced: What experimental approaches resolve contradictions in host-guest binding data for this compound?
Discrepancies in binding constants (e.g., for Cs⁺ vs. Na⁺) arise from solvent polarity and conformational flexibility. Mitigation strategies include:
- Competitive titration : Use ITC or fluorescence displacement assays to compare binding affinities under identical conditions .
- Computational modeling : DFT or MD simulations predict favorable conformations (cone vs. partial cone) and solvent effects .
- Control experiments : Test analogs (e.g., calix[6]arene) to isolate cavity-size contributions .
Q. Advanced: How can researchers design self-assembled materials using this compound?
- Supramolecular polymerization : Utilize π-π stacking and hydrogen bonding to create nanotubes or films. Monitor assembly via AFM or SAXS .
- Coordination polymers : Combine with metal ions (e.g., Ag⁺) to form porous frameworks for gas storage. Characterize porosity via BET analysis .
- Dynamic light scattering (DLS) : Track nanoparticle size distribution during aggregation in real-time .
Q. Basic: What are the key challenges in reproducing synthetic procedures for this compound derivatives?
- Byproduct formation : Incomplete condensation yields oligomers; optimize reaction time and catalyst loading .
- Purification issues : Use preparative HPLC for derivatives with polar groups (e.g., sulfonated or carboxylated analogs) .
- Scale-up limitations : Transition from batch to flow reactors improves reproducibility for gram-scale synthesis .
Q. Advanced: How does protonation of this compound affect its supramolecular behavior?
Protonation at phenolic oxygen alters cavity polarity and conformation:
- Acid-base titrations : Use ¹H NMR to track protonation-induced shifts (e.g., downfield shifts of aromatic protons) .
- Binding affinity modulation : Protonated forms exhibit reduced anion binding but enhanced cation selectivity due to charge repulsion .
- Structural analysis : X-ray crystallography reveals flattened conformations under acidic conditions .
Q. Advanced: What strategies validate the purity and identity of this compound in interdisciplinary studies?
Properties
IUPAC Name |
5,11,17,23-tetratert-butylpentacyclo[19.3.1.13,7.19,13.115,19]octacosa-1(24),3,5,7(28),9,11,13(27),15(26),16,18,21(25),22-dodecaene-25,26,27,28-tetrol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C44H56O4/c1-41(2,3)33-17-25-13-27-19-34(42(4,5)6)21-29(38(27)46)15-31-23-36(44(10,11)12)24-32(40(31)48)16-30-22-35(43(7,8)9)20-28(39(30)47)14-26(18-33)37(25)45/h17-24,45-48H,13-16H2,1-12H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NVKLTRSBZLYZHK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC2=C(C(=C1)CC3=CC(=CC(=C3O)CC4=CC(=CC(=C4O)CC5=C(C(=CC(=C5)C(C)(C)C)C2)O)C(C)(C)C)C(C)(C)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C44H56O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70209528 | |
Record name | 5,11,17,23-Tetratert-butylpentacyclo(19.3.1.1(3,7).1(9,13).1(15,19))octacosa-1(25),3(28),4,6,9(27),10,12,15(26),16,18,21,23-dodecaene-25,26,27,28-tetrol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70209528 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
648.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
60705-62-6 | |
Record name | p-tert-Butylcalix[4]arene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=60705-62-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | NSC 344251 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060705626 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 60705-62-6 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=344251 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 5,11,17,23-Tetratert-butylpentacyclo(19.3.1.1(3,7).1(9,13).1(15,19))octacosa-1(25),3(28),4,6,9(27),10,12,15(26),16,18,21,23-dodecaene-25,26,27,28-tetrol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70209528 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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